

Dimethyl Thiophene-3,4-dicarboxylate: A Technical Guide to Unexplored Biological Potential

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Compound of Interest

Compound Name: *Dimethyl thiophene-3,4-dicarboxylate*

Cat. No.: *B1427291*

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Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which has emerged as a "privileged scaffold" in drug discovery. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as benzene, have led to its incorporation into a multitude of approved therapeutic agents.^{[1][2][3][4]} Thiophene derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.^{[1][3][4][5][6]} This guide focuses on a specific, yet under-explored member of this family: **Dimethyl thiophene-3,4-dicarboxylate**. While direct biological data on this compound is sparse, this document will provide a comprehensive technical overview of its potential biological activities, drawing upon established knowledge of structurally related thiophene-based compounds. The insights and experimental frameworks presented herein are intended to empower researchers and drug development professionals to unlock the therapeutic promise of this molecule.

Chemical Profile of Dimethyl Thiophene-3,4-dicarboxylate

| Property | Value | Source |
|-------------------|--|--------|
| Molecular Formula | C ₈ H ₈ O ₄ S | [7] |
| Molecular Weight | 200.21 g/mol | [7][8] |
| CAS Number | 4282-35-3 | [7] |
| IUPAC Name | dimethyl thiophene-3,4-dicarboxylate | [7] |
| SMILES | <chem>COC(=O)C1=CSC=C1C(=O)OC</chem> | [8] |

The structure of **dimethyl thiophene-3,4-dicarboxylate**, with its central thiophene ring and two adjacent methoxycarbonyl substituents, presents several key features for potential biological interactions. The ester functionalities can participate in hydrogen bonding and may be susceptible to hydrolysis by esterases in biological systems. The thiophene core itself is electron-rich and can engage in various non-covalent interactions with biological macromolecules.[1]

Potential Biological Activities: An Evidence-Based Extrapolation

The following sections delineate the most probable biological activities of **dimethyl thiophene-3,4-dicarboxylate**, based on the activities of its close chemical relatives.

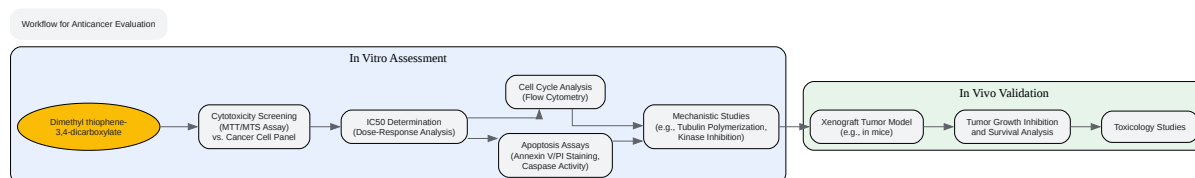
Anticancer Potential

A significant body of research points to the potent antiproliferative activity of thiophene derivatives.[1][5][9][10][11][12] Notably, derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have demonstrated significant cytotoxicity against various cancer cell lines, including breast (T47D, MCF-7), cervical (HeLa), and endometrial (Ishikawa) cancer cells.[5] Some of these compounds exhibited IC₅₀ values in the low micromolar range, even surpassing the efficacy of the standard chemotherapeutic agent, Doxorubicin, in certain cell lines.[5]

Plausible Mechanisms of Action:

- Induction of Apoptosis: Many thiophene-based anticancer agents exert their effects by triggering programmed cell death, or apoptosis, through intrinsic pathways.[9]
- Enzyme Inhibition: Thiophene derivatives have been shown to inhibit key enzymes involved in cancer progression, such as protein tyrosine phosphatases.[5]
- Tubulin Interaction: Certain thiophene carboxamides have been designed as biomimetics of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[13]

Experimental Workflow for Assessing Anticancer Activity:



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Caption: A streamlined workflow for the evaluation of anticancer properties.

Antimicrobial Activity

Thiophene derivatives have a well-documented history of antimicrobial efficacy.[2] For instance, azomethine derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have shown activity against Gram-positive bacteria (*Staphylococcus aureus*), Gram-negative bacteria (*Escherichia coli*), and fungi (*Candida albicans*).[5] The versatility of the thiophene scaffold allows for chemical modifications that can tune its antimicrobial spectrum and potency.

Potential Targets and Rationale: The antimicrobial activity of thiophenes can arise from their ability to interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The specific mechanism is highly dependent on the nature and position of the substituents on the thiophene ring.

Protocol for Antimicrobial Susceptibility Testing:

- **Preparation of Inoculum:** A standardized suspension of the test microorganism (e.g., *S. aureus*, *E. coli*, *C. albicans*) is prepared in a suitable broth.
- **Compound Dilution:** A serial dilution of **dimethyl thiophene-3,4-dicarboxylate** is prepared in a 96-well microtiter plate.
- **Inoculation:** The microbial suspension is added to each well containing the diluted compound.
- **Incubation:** The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- **Determination of Minimum Inhibitory Concentration (MIC):** The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring absorbance.

Anti-inflammatory and Antioxidant Properties

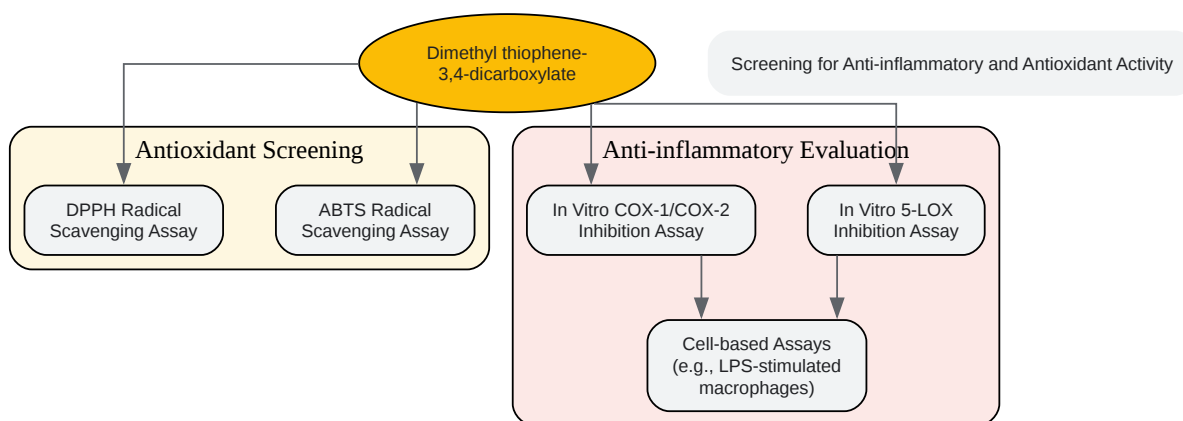
Many thiophene-containing compounds are recognized for their anti-inflammatory and antioxidant activities.[3][4][10][14] Some commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as Tinoridine and Tiaprofenic acid, feature a thiophene core.[3][4] These drugs often function by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[3][4]

Hypothesized Mechanisms:

- **COX/LOX Inhibition:** **Dimethyl thiophene-3,4-dicarboxylate** may inhibit COX-1 and/or COX-2, as well as lipoxygenase (LOX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[3]

- Radical Scavenging: The electron-rich thiophene ring could potentially act as a radical scavenger, neutralizing reactive oxygen species (ROS) that contribute to oxidative stress and inflammation.[10]

Investigative Pathway for Anti-inflammatory and Antioxidant Effects:



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Caption: A dual-pathway approach for assessing antioxidant and anti-inflammatory potential.

Future Directions and Conclusion

Dimethyl thiophene-3,4-dicarboxylate represents a promising yet largely uninvestigated chemical entity. Based on the extensive literature on its structural analogs, there is a strong rationale for exploring its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental frameworks provided in this guide offer a starting point for a systematic evaluation of these activities.

Further research should also consider the synthesis of derivatives of **dimethyl thiophene-3,4-dicarboxylate**. The introduction of various functional groups at the 2- and 5-positions of the thiophene ring could significantly modulate its biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in optimizing this scaffold to develop novel and effective therapeutic leads.

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